molecular formula C20H26N4O2 B11005881 N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

Cat. No.: B11005881
M. Wt: 354.4 g/mol
InChI Key: CZFYTJZEDUVCRF-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a complex organic compound featuring both pyrazole and indole moieties These structural motifs are significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Moiety: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate under reflux conditions to form 1,5-dimethyl-1H-pyrazole.

    Synthesis of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The final step involves coupling the pyrazole and indole derivatives. This can be achieved through a condensation reaction using a suitable linker, such as butanoyl chloride, under basic conditions to form the desired butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit significant activity due to the presence of both pyrazole and indole rings, which are known for their pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, the compound could be explored for drug development. Its structure suggests it might interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could interact with serotonin receptors, while the pyrazole ring might inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
  • N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-hydroxyethyl)-1H-indol-3-yl]butanamide

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is unique due to the specific substitution pattern on the pyrazole and indole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide

InChI

InChI=1S/C20H26N4O2/c1-15-13-19(22-23(15)2)21-20(25)10-6-7-16-14-24(11-12-26-3)18-9-5-4-8-17(16)18/h4-5,8-9,13-14H,6-7,10-12H2,1-3H3,(H,21,22,25)

InChI Key

CZFYTJZEDUVCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC

Origin of Product

United States

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